molecular formula C9H18O2 B14737099 2-Methyl-2-(2-methylpropyl)-1,3-dioxane CAS No. 5702-48-7

2-Methyl-2-(2-methylpropyl)-1,3-dioxane

Cat. No.: B14737099
CAS No.: 5702-48-7
M. Wt: 158.24 g/mol
InChI Key: LSRWILPECJPRQQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with methyl and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with alkylating agents. One common method includes the reaction of 2-methyl-1,3-propanediol with isobutyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl or isobutyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylpropyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A related compound with similar structural features but different functional groups.

    Isobutanol: Shares the isobutyl group but lacks the dioxane ring.

    2-Methyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-(2-methylpropyl)-1,3-dioxane.

Uniqueness

This compound is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5702-48-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-8(2)7-9(3)10-5-4-6-11-9/h8H,4-7H2,1-3H3

InChI Key

LSRWILPECJPRQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(OCCCO1)C

Origin of Product

United States

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